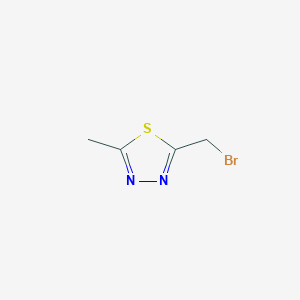

2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole

Beschreibung

Historical Context and Structural Features of the 1,3,4-Thiadiazole (B1197879) Ring System

The chemistry of thiadiazoles dates back to the late 19th century, with the 1,3,4-isomer being a subject of extensive study. The 1,3,4-thiadiazole ring is a planar, aromatic system characterized by its unique electronic properties. The presence of the electronegative nitrogen and sulfur atoms results in an electron-deficient ring system. This inherent electronic nature makes the carbon atoms of the ring susceptible to nucleophilic attack, a key feature in its reactivity. jocpr.com

The structural parameters of the 1,3,4-thiadiazole ring have been elucidated through various spectroscopic and crystallographic techniques. Studies on related compounds, such as 2-(ω-chloroalkylthio)-5-methyl-1,3,4-thiadiazole, reveal a conserved geometry of the 1,3,4-thiadiazole motif. mdpi.com In this derivative, with the exception of the chlorine atom, all other atoms lie essentially in the same plane as the 1,3,4-thiadiazole moiety, indicating significant electronic conjugation. mdpi.com

Table 1: General Physicochemical Properties of the 1,3,4-Thiadiazole Core

| Property | Description |

| Molecular Formula | C₂H₂N₂S |

| Aromaticity | Aromatic |

| Reactivity | Prone to nucleophilic substitution at carbon atoms. |

| Basicity | Weakly basic |

Significance of 1,3,4-Thiadiazole Derivatives in Advanced Synthetic Methodologies and Materials Science

The 1,3,4-thiadiazole nucleus is a valuable building block in organic synthesis due to its reactivity and stability. The electron-deficient nature of the ring activates substituents, particularly at the 2- and 5-positions, for a variety of chemical transformations. This has led to the development of numerous synthetic protocols for creating a wide array of 1,3,4-thiadiazole derivatives. mdpi.com These synthetic methods often involve the cyclization of thiosemicarbazides or the functionalization of a pre-formed thiadiazole ring. mdpi.com

In the realm of materials science, 1,3,4-thiadiazole derivatives have been investigated for their potential applications in various technologies. Their inherent electronic properties, coupled with the ability to fine-tune their structure through chemical synthesis, make them attractive candidates for the development of novel materials. Derivatives of 1,3,4-thiadiazole have been employed as ligands for metal complexes, components of azo dyes, and as lubricant additives. mdpi.com

Eigenschaften

IUPAC Name |

2-(bromomethyl)-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S/c1-3-6-7-4(2-5)8-3/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJWTXBNPGZMDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromomethyl 5 Methyl 1,3,4 Thiadiazole

Classical Synthetic Pathways

Classical synthetic approaches are foundational in the preparation of the 1,3,4-thiadiazole (B1197879) scaffold, which is a precursor to the target compound. These methods often involve the cyclization of open-chain molecules or the transformation of existing heterocyclic systems.

Strategies for the Construction of the 1,3,4-Thiadiazole Heterocycle

The construction of the 1,3,4-thiadiazole ring is a critical step, and various strategies have been developed to achieve this. These methods typically start from readily available acyclic precursors.

A prevalent and versatile method for synthesizing the 1,3,4-thiadiazole ring is the cyclization of acylhydrazines or their derivatives, such as thiosemicarbazides. sbq.org.brnih.gov This approach involves reacting an acylhydrazine with a source of carbon and sulfur.

One common pathway involves the reaction of an acylhydrazine with carbon disulfide in the presence of a base like potassium hydroxide. This initially forms a potassium dithiocarbazinate salt, which upon acidification, undergoes spontaneous cyclization to yield the 1,3,4-thiadiazole ring. stackexchange.com Another approach is the reaction of thiosemicarbazide (B42300) with carboxylic acids or their derivatives (like acid chlorides or esters) in the presence of a dehydrating agent. bu.edu.egjocpr.com Strong acids such as concentrated sulfuric acid or phosphorus oxychloride are often employed to facilitate the cyclodehydration step. bu.edu.egmdpi.com The reaction proceeds through the formation of a monothiodiacylhydrazine intermediate, which then cyclizes to the thiadiazole. bu.edu.eg

| Starting Material | Reagents | Key Intermediate | Product |

| Acylhydrazine | 1. CS2, KOH 2. Acid | Potassium dithiocarbazinate | 2,5-disubstituted-1,3,4-thiadiazole |

| Thiosemicarbazide | Carboxylic acid, Dehydrating agent (e.g., H2SO4, POCl3) | Monothiodiacylhydrazine | 2-amino-5-substituted-1,3,4-thiadiazole |

The 1,3,4-thiadiazole ring can also be synthesized through the transformation of other existing heterocyclic rings. A notable example is the conversion of 1,3,4-oxadiazoles. This transformation is typically achieved by heating the 1,3,4-oxadiazole (B1194373) with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.org This reaction involves the replacement of the oxygen atom in the oxadiazole ring with a sulfur atom, leading to the formation of the corresponding 1,3,4-thiadiazole. This method is particularly useful when the corresponding oxadiazole precursor is more readily accessible.

| Starting Heterocycle | Reagent | Product |

| 1,3,4-Oxadiazole | Phosphorus pentasulfide (P4S10) or Lawesson's reagent | 1,3,4-Thiadiazole |

Modern and Green Chemistry Approaches to Synthesis

The principles of green chemistry, which encourage the use of processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. For 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole, several modern techniques offer potential advantages over classical synthetic methods.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.gov This technique utilizes microwave energy to heat solvents and reactants directly and efficiently. While microwave-assisted methods have been successfully developed for a variety of 1,3,4-thiadiazole derivatives, specific protocols detailing the synthesis of 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole are not extensively documented in publicly available scientific literature. nih.gov The general advantages of this approach, such as rapid heating and precise temperature control, suggest it could be a viable method for the cyclization and subsequent bromination steps often involved in thiadiazole synthesis. nih.gov

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Data not available | Data not available |

| Yield (%) | Data not available | Data not available |

| Solvent | Data not available | Data not available |

| Power (W) | N/A | Data not available |

| Temperature (°C) | Data not available | Data not available |

A comparative table illustrating the potential benefits of microwave-assisted synthesis for 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole, based on typical outcomes for related heterocyclic compounds. Specific data for this compound is not currently available.

Ultrasonic Irradiation Techniques for Enhanced Synthesis

The use of ultrasonic irradiation in chemical synthesis, often referred to as sonochemistry, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.govdntb.gov.ua This method is recognized as an eco-friendly approach, often allowing for reactions to proceed at lower bulk temperatures and in shorter time frames. arabjchem.org The application of ultrasound has been reported for the synthesis of various 1,3,4-thiadiazole and other heterocyclic systems, demonstrating its utility in promoting efficient chemical transformations. nih.govnih.gov However, specific, optimized protocols for the synthesis of 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole using ultrasonic irradiation are not well-documented in the reviewed literature.

| Synthesis Step | Reaction Time (minutes) | Yield (%) | Conditions |

| Cyclization | Data not available | Data not available | Data not available |

| Bromination | Data not available | Data not available | Data not available |

This table outlines the typical parameters recorded for ultrasonic-assisted synthesis. Specific research findings for 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole are not available.

Mechanochemical and Solvent-Free Methodologies

Mechanochemistry, which involves inducing reactions in the solid state by grinding or milling, represents a significant advancement in green synthesis by minimizing or eliminating the need for solvents. These solvent-free methodologies reduce environmental impact and can lead to the formation of novel products. While the broader field of heterocyclic chemistry has seen successful applications of mechanochemistry, detailed studies applying these techniques specifically to the synthesis of 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole are not prominent in the current body of scientific literature.

Catalytic Approaches in Thiadiazole Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to new reactions with high efficiency and selectivity, often under mild conditions. In the synthesis of thiadiazole rings, various catalysts, including acids and transition metals, are often employed to facilitate the key cyclization steps from precursors like thiosemicarbazides. nih.gov For instance, molybdenum or tungsten catalysts have been used in the synthesis of other functionalized thiadiazoles, such as 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, through catalytic oxidation. epo.org While these examples underscore the potential for catalytic routes, specific catalytic systems optimized for the direct synthesis of 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole are not extensively reported.

Considerations for Scalable Synthesis and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production requires careful process optimization. Key considerations include reaction kinetics, heat and mass transfer, reagent costs, product purification, and waste management. For the synthesis of 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole, achieving a scalable and economically viable process would involve optimizing parameters such as reactant concentrations, temperature, pressure, and reaction time. The development of a robust purification method to ensure high purity of the final product is also critical. Currently, specific studies focusing on the process optimization and large-scale synthesis of this particular compound are limited in published research.

Chemical Reactivity and Transformational Chemistry of 2 Bromomethyl 5 Methyl 1,3,4 Thiadiazole

Reactivity of the Bromomethyl Functional Group

The bromomethyl group (-CH₂Br) is the most reactive site on the 2-(bromomethyl)-5-methyl-1,3,4-thiadiazole molecule. The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom. This polarity, coupled with the fact that bromide is a good leaving group, makes the compound susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for 2-(bromomethyl)-5-methyl-1,3,4-thiadiazole. In these reactions, a nucleophile replaces the bromine atom, leading to the formation of a new covalent bond. The general scheme for this reaction is as follows:

Nu:⁻ + R-CH₂Br → R-CH₂-Nu + Br⁻

Where R represents the 5-methyl-1,3,4-thiadiazol-2-yl moiety and Nu:⁻ is the incoming nucleophile.

A wide array of heteroatom nucleophiles can be employed to displace the bromide ion, leading to a diverse range of substituted products.

N-based Nucleophiles: Amines, such as pyrrolidine, piperidine, and morpholine, react to form the corresponding tertiary amines. pleiades.online For example, reaction with excess 2-aminoethanol can yield a secondary amine. pleiades.online These reactions typically proceed readily, forming a new carbon-nitrogen bond.

S-based Nucleophiles: Thiolates are effective nucleophiles for displacing the bromide. For instance, butanethiol and thiophenol, when deprotonated to their respective thiolates, readily alkylate to form thioethers. pleiades.online Similarly, sodium N,N-diethyldithiocarbamate reacts to produce the corresponding thioester. pleiades.online

O-based Nucleophiles: Oxygen-containing nucleophiles, such as acetate (B1210297), can also participate in substitution reactions. The use of sodium acetate in acetic acid leads to the formation of the corresponding acetoxy derivative. pleiades.online However, stronger bases like phenolates can cause decomposition of the thiadiazole ring, a challenge that can sometimes be overcome by using phase-transfer catalysis. pleiades.online

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| N-Nucleophiles | Pyrrolidine, Piperidine, Morpholine | Tertiary Amines pleiades.online |

| 2-Aminoethanol | Secondary Amine pleiades.online | |

| S-Nucleophiles | Potassium thiophenolate | Thioether pleiades.online |

| Sodium N,N-diethyldithiocarbamate | Thioester pleiades.online | |

| O-Nucleophiles | Sodium acetate | Acetoxy derivative pleiades.online |

The nucleophilic substitution reactions described above directly lead to the formation of various substituted methyl derivatives. The versatility of this approach allows for the introduction of a wide range of functional groups at the 2-position of the 5-methyl-1,3,4-thiadiazole core. For instance, reaction with cyanide would yield a nitrile, which can be further elaborated, while reaction with azide (B81097) provides a route to amines via reduction.

The nucleophilic substitution reactions on the bromomethyl group of 2-(bromomethyl)-5-methyl-1,3,4-thiadiazole are generally considered to proceed through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. This is typical for primary alkyl halides. In this mechanism, the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.

The electronegativity of the nitrogen atoms in the thiadiazole ring can influence the reactivity of the bromomethyl group. nih.gov This electron-withdrawing effect can increase the electrophilicity of the methylene (B1212753) carbon, making it more susceptible to nucleophilic attack. nih.gov In some cases involving similar structures with neighboring heteroatoms, the formation of intermediate cyclic cations, such as seleniranium cations in related thiaselenole systems, has been observed to influence the reaction pathway. nih.gov While not directly documented for 2-(bromomethyl)-5-methyl-1,3,4-thiadiazole, the possibility of anchimeric assistance from the ring sulfur or nitrogen atoms cannot be entirely ruled out under specific reaction conditions.

Functional Group Interconversions of the Bromomethyl Moiety

The bromomethyl group is a versatile handle for various functional group interconversions beyond direct substitution by heteroatom nucleophiles. These transformations allow for the synthesis of a broader range of derivatives. For example, the bromide can be converted to other halides, such as iodides, through the Finkelstein reaction, which can enhance reactivity in subsequent substitution reactions. vanderbilt.edu

Furthermore, the bromine atom can be replaced with other functional groups that can then undergo further chemical modifications. For instance, conversion to a nitrile followed by hydrolysis would yield a carboxylic acid, and reduction would produce an amine. These multi-step sequences significantly expand the synthetic utility of the starting material.

Potential for Radical Reactions Involving the Bromomethyl Group

While nucleophilic substitution is the predominant reaction pathway, the carbon-bromine bond in the bromomethyl group also has the potential to undergo homolytic cleavage to form a radical. This can be initiated by heat, light, or a radical initiator. The resulting 2-(5-methyl-1,3,4-thiadiazolyl)methyl radical could then participate in various radical-mediated reactions, such as atom transfer radical polymerization (ATRP) or addition reactions to double bonds. However, specific studies detailing the radical reactions of 2-(bromomethyl)-5-methyl-1,3,4-thiadiazole are not extensively documented in the provided search results.

Reactivity of the 1,3,4-Thiadiazole (B1197879) Ring System

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle characterized by its electron-deficient nature. chemicalbook.commdpi.comresearchgate.net This electronic property is a consequence of the inductive effects of the two pyridine-like nitrogen atoms and the sulfur atom. chemicalbook.com As a result, the carbon atoms at the 2- and 5-positions are electronically poor, rendering the ring generally inert toward electrophilic substitution but susceptible to nucleophilic attack. chemicalbook.comresearchgate.net The ring system is noted for its stability in acidic media but is prone to cleavage under basic conditions. chemicalbook.commdpi.com

Electrophilic Attack on Ring Nitrogen Atoms

The nitrogen atoms at the 3- and 4-positions of the 1,3,4-thiadiazole ring possess available lone pairs of electrons, making them preferential sites for electrophilic attack. chemicalbook.com This reactivity is a common characteristic of the thiadiazole nucleus, leading primarily to N-alkylation or N-acylation. chemicalbook.comalliedacademies.org While N-alkylation is the most frequently observed electrophilic reaction, reactions involving acyl halides and cyanogen (B1215507) halides have also been documented. alliedacademies.orgbu.edu.eg The specific nitrogen atom that undergoes electrophilic attack is dependent on the nature of the substituents already present on the ring. nih.gov

A primary consequence of electrophilic attack on the ring nitrogen atoms is the formation of quaternary salts known as 1,3,4-thiadiazolium salts. bu.edu.egresearchgate.net This process, often referred to as quaternization, is a characteristic reaction of the 1,3,4-thiadiazole nucleus. alliedacademies.orgnih.gov For instance, the N-alkylation of 2,5-disubstituted 1,3,4-thiadiazoles with reagents like trimethylsilylmethyl trifluoromethanesulfonate (B1224126) results in the corresponding 1,3,4-thiadiazolium salts. bu.edu.eg These salts are important intermediates in various synthetic pathways.

Table 1: General Reaction for the Formation of 1,3,4-Thiadiazolium Salts

| Reactants | Reagent | Product |

| 2,5-Disubstituted-1,3,4-thiadiazole | Alkylating Agent (e.g., R-X) | 3-Alkyl-2,5-disubstituted-1,3,4-thiadiazolium Salt |

Data sourced from multiple studies on thiadiazole reactivity. alliedacademies.orgbu.edu.eg

Electrophilic Substitution Reactions on Ring Carbon Atoms

The carbon atoms of the 1,3,4-thiadiazole ring exhibit low electron density, which makes typical electrophilic substitution reactions such as nitration, sulfonation, and halogenation difficult to achieve on the unsubstituted ring. alliedacademies.orgbu.edu.egnih.gov The electron-deficient character of the ring makes it inherently resistant to attack by electrophiles. chemicalbook.comresearchgate.netsci-hub.st

However, the reactivity of the ring carbons can be significantly altered by the presence of electron-donating substituents at the 2- or 5-positions. chemicalbook.com Groups such as amino groups can activate the ring, facilitating electrophilic substitution. alliedacademies.orgbu.edu.egnih.gov A notable example is the bromination of 2-amino-substituted 1,3,4-thiadiazoles, which, when treated with bromine in acetic acid, yield the corresponding 5-bromo derivatives. alliedacademies.orgbu.edu.egnih.gov

Nucleophilic Attack on the Thiadiazole Nucleus and its Substituents

In contrast to its inertness towards electrophiles, the electron-deficient nature of the 1,3,4-thiadiazole ring makes its carbon atoms highly susceptible to nucleophilic attack. chemicalbook.comresearchgate.netalliedacademies.orgnih.gov This reactivity is a key feature of the thiadiazole core. researchgate.netalliedacademies.org The presence of good leaving groups, such as halogens, on the ring carbons further activates the system towards nucleophilic substitution. alliedacademies.orgnih.gov For example, 5-chloro-thiadiazoles readily react with a variety of nucleophiles to afford a range of 5-substituted-2-aryl-1,3,4-thiadiazoles. nih.gov

Furthermore, computational studies suggest that the sulfur atom in the thiadiazole ring has the highest positive charge, making it a favorable site for attack by soft nucleophiles. chemicalbook.com In the specific case of 2-(bromomethyl)-5-methyl-1,3,4-thiadiazole, the bromomethyl substituent itself presents a highly reactive site for nucleophilic substitution, where various nucleophiles can displace the bromide ion.

Ring Opening and Rearrangement Processes of the 1,3,4-Thiadiazole Core

The stability of the 1,3,4-thiadiazole ring is pH-dependent. While it is quite stable in aqueous acidic solutions, the nucleus is susceptible to ring fission when treated with strong bases. chemicalbook.commdpi.comnih.gov This ring-opening process is a characteristic reaction under basic conditions. alliedacademies.org For instance, treatment of the parent 1,3,4-thiadiazole with a base leads to ring cleavage. nih.gov

In addition to ring opening, certain 1,3,4-thiadiazole derivatives can undergo rearrangement processes. For example, 2-amino and 2-methylamino-1,3,4-thiadiazoles have been shown to rearrange into triazolinethiones in the presence of methylamine. nih.gov Molecular rearrangements like the Dimroth rearrangement have also been reported as a synthetic route to produce substituted 2-imino-1,3,4-thiadiazoles from triazole precursors. researchgate.net

Influence of Remote Substituents on the Reactivity Profile

For 2-(bromomethyl)-5-methyl-1,3,4-thiadiazole, the two substituents play distinct roles:

5-Methyl Group: As an electron-donating group, the methyl group can slightly increase the electron density of the ring system compared to an unsubstituted thiadiazole, although the ring remains fundamentally electron-deficient.

2-(Bromomethyl) Group: This substituent is the primary site of reactivity for many transformations of the parent molecule. The carbon atom attached to the bromine is highly electrophilic, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups by displacing the bromide ion.

The efficacy of 1,3,4-thiadiazole derivatives in various applications is often determined by the specific substituents attached to the core ring structure. mdpi.comnih.govresearchgate.net

Table 2: Summary of Substituent Influence on Reactivity

| Substituent Type at C2/C5 | Effect on Ring Reactivity | Example Reaction |

| Electron-Donating (e.g., -NH2) | Activates ring towards electrophilic substitution | Bromination at the alternate carbon position. alliedacademies.orgbu.edu.egnih.gov |

| Electron-Withdrawing (e.g., Halogen) | Activates ring towards nucleophilic substitution | Displacement of the halogen by various nucleophiles. alliedacademies.orgnih.gov |

| Reactive Side Chain (e.g., -CH2Br) | Provides a primary site for substitution reactions | Nucleophilic displacement of the bromide ion. |

Mechanistic Investigations and Reaction Pathway Analysis

Detailed Mechanistic Studies of Bromomethyl Reactivity

The primary site of reactivity in 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole is the carbon-bromine bond. The electron-deficient nature of the carbon atoms within the 1,3,4-thiadiazole (B1197879) ring, a consequence of the electronegativity of the two nitrogen atoms, influences the adjacent bromomethyl group, making it a potent electrophile susceptible to nucleophilic attack. nih.govsemanticscholar.org Halogenated 1,3,4-thiadiazoles are recognized as important intermediates where the halogen is readily displaced by nucleophiles. nih.govsemanticscholar.org

Nucleophilic substitution at the bromomethyl group can proceed through various mechanisms, primarily SN1 or SN2 pathways, or pathways with mixed characteristics. In a typical SN2 reaction, a nucleophile attacks the electrophilic carbon in a single, concerted step, leading to an inversion of stereochemistry. kau.edu.sa The transition state for such a process would involve a pentacoordinate carbon atom, partially bonded to both the incoming nucleophile and the departing bromide ion. ksu.edu.sa

Alternatively, a pathway involving a carbocation intermediate (SN1-like) could be envisaged, where the heterocycle stabilizes the positive charge. However, a more nuanced mechanism involving neighboring group participation is considered highly plausible for this substrate.

Anchimeric assistance, or neighboring group participation, refers to the interaction of a neighboring functional group within a molecule to accelerate the rate of reaction. dalalinstitute.comucla.edulibretexts.org In the case of 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole, a lone pair of electrons from a heteroatom in the ring (likely the sulfur at position 1 or the nitrogen at position 4) can participate in the displacement of the bromide ion.

This intramolecular nucleophilic attack leads to the formation of a strained, bridged-ring intermediate, known as an episulfonium ion (or thiiranium ion) if the sulfur atom is involved. ucla.edunih.gov This participation significantly enhances the reaction rate compared to a standard SN2 displacement. dalalinstitute.com Quantum chemical and experimental studies on the analogous compound 2-bromomethyl-1,3-thiaselenole have demonstrated the critical role of anchimeric assistance from the selenium atom, which forms a stable seleniranium cation intermediate. mdpi.com This provides strong evidence for a similar mechanism involving the sulfur atom in the thiadiazole ring, leading to a highly reactive episulfonium ion intermediate that is then attacked by an external nucleophile. mdpi.com This two-step process ultimately results in the substitution of the bromine atom. ucla.edu

Elucidation of Reaction Mechanisms for Thiadiazole Ring Transformations

While the bromomethyl group is the most reactive site for common nucleophilic substitutions, the 1,3,4-thiadiazole ring itself can undergo transformations under specific conditions. Characteristic reactions of the 1,3,4-thiadiazole nucleus include ring-opening when treated with strong bases. nih.gov Additionally, certain substituted thiadiazoles can undergo rearrangement reactions, often proceeding through a ring-opening and subsequent ring-closure mechanism to form different heterocyclic systems. nih.govsemanticscholar.orgresearchgate.net For example, Dimroth rearrangements have been observed in related triazole systems to yield 1,3,4-thiadiazoles. researchgate.net However, specific studies detailing the ring transformations of 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole are not extensively documented, and such reactions would likely require more forcing conditions than those needed for substitution at the bromomethyl position.

Identification and Characterization of Reaction Intermediates

The key intermediate proposed in nucleophilic substitution reactions of 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole is the bicyclic episulfonium (thiiranium) cation. nih.gov This intermediate arises from anchimeric assistance provided by the ring's sulfur atom. ucla.edu

Proposed Formation of the Episulfonium Ion Intermediate:

The C-Br bond begins to break.

Simultaneously, a lone pair from the ring sulfur atom (S1) attacks the methylene (B1212753) carbon.

The bromide ion is expelled, and a three-membered ring containing a positively charged sulfur atom is formed, fused to the original thiadiazole ring.

This cationic intermediate is highly electrophilic and reactive. Nucleophilic attack can then occur at either of the carbon atoms of the three-membered ring, leading to the final product. Studies on the analogous 2-bromomethyl-1,3-thiaselenole show that the formation of such a bridged cation is a critical step that dictates the reaction's pathway and regioselectivity. mdpi.com

Reaction Kinetics and Solvent Effects on Reaction Pathways

Solvent choice plays a crucial role in dictating the reaction pathway and rate. libretexts.org Polar aprotic solvents are known to accelerate SN2 reactions, as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. ksu.edu.salibretexts.org In contrast, polar protic solvents can solvate both the cation and the anion (nucleophile and leaving group), potentially slowing down SN2 reactions by creating a "solvent cage" around the nucleophile but facilitating SN1-type reactions by stabilizing the carbocation and leaving group. ksu.edu.salibretexts.org

For the proposed mechanism involving an episulfonium ion, a polar solvent would be beneficial to stabilize the separation of the bromide anion and the formation of the cationic intermediate. libretexts.org Aprotic polar solvents like DMF or DMSO are often effective for such reactions. mdpi.com

| Solvent Type | Characteristics | Effect on SN2 Pathway | Effect on Pathway with Anchimeric Assistance | Examples |

|---|---|---|---|---|

| Polar Protic | Capable of H-bonding; solvates cations and anions well. | Decreases rate by solvating nucleophile. | Favors formation of cationic intermediate and leaving group separation. | Water, Methanol, Ethanol |

| Polar Aprotic | High dielectric constant, no H-bonding; solvates cations well. | Increases rate by leaving nucleophile "naked" and reactive. | Effectively stabilizes the cationic intermediate without deactivating the nucleophile. | DMSO, DMF, Acetonitrile (B52724) |

| Nonpolar | Low dielectric constant. | Very slow reaction rate due to poor solubility of nucleophiles. | Disfavors formation of charged intermediates and leaving group separation. | Hexane, Toluene |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole, a suite of NMR experiments can confirm its constitution and provide insight into its electronic environment.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. Although specific experimental data for 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole is not widely published, the expected chemical shifts can be accurately predicted based on the analysis of closely related 2,5-disubstituted-1,3,4-thiadiazole derivatives. nih.govmdpi.com

The ¹H NMR spectrum is expected to show two distinct singlets, corresponding to the protons of the methyl (-CH₃) group and the bromomethyl (-CH₂Br) group. The methyl protons are anticipated to resonate in the upfield region, typically around δ 2.7 ppm, characteristic of a methyl group attached to a thiadiazole ring. mdpi.com The methylene (B1212753) protons of the bromomethyl group would appear further downfield, estimated around δ 4.8-5.0 ppm, due to the deshielding effect of the adjacent electronegative bromine atom.

In the ¹³C NMR spectrum, four signals are expected. The carbon of the methyl group (-CH₃) would appear at approximately δ 15-20 ppm. dergipark.org.tr The bromomethyl carbon (-CH₂Br) would be found further downfield, likely in the range of δ 30-35 ppm. The two carbons of the 1,3,4-thiadiazole (B1197879) ring (C2 and C5) are the most deshielded, with predicted chemical shifts in the region of δ 155-170 ppm. mdpi.comeprajournals.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole

| Group | Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Methyl | ¹H | ~2.7 (s, 3H) |

| Bromomethyl | ¹H | ~4.9 (s, 2H) |

| Methyl | ¹³C | ~16 |

| Bromomethyl | ¹³C | ~33 |

| Thiadiazole Ring | ¹³C | ~158 (C5) |

Note: These are predicted values based on analogous structures reported in the literature.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, advanced two-dimensional (2D) NMR experiments are employed. ipb.pt For a molecule like 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole, key 2D NMR techniques would include:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons directly attached to carbon atoms. It would show a cross-peak connecting the methyl proton signal (~2.7 ppm) to the methyl carbon signal (~16 ppm) and another cross-peak linking the bromomethyl proton signal (~4.9 ppm) to the bromomethyl carbon signal (~33 ppm). sdsu.edu This confirms the C-H one-bond connectivities.

The methyl protons (~2.7 ppm) correlating to the C5 carbon of the thiadiazole ring.

The bromomethyl protons (~4.9 ppm) correlating to the C2 carbon of the thiadiazole ring. These correlations would definitively prove the attachment of the methyl and bromomethyl groups to the C5 and C2 positions of the thiadiazole ring, respectively. The use of such 1D and 2D NMR techniques is standard for the characterization of new 1,3,4-thiadiazole derivatives. mdpi.comresearchgate.net

While solution-state NMR elucidates the structure of individual molecules, solid-state NMR provides valuable information about the arrangement of molecules in the crystal lattice and the nature of intermolecular interactions. The 1,3,4-thiadiazole ring contains two nitrogen atoms which can act as hydrogen bond acceptors.

Although studies utilizing the specific technique of ¹H–¹⁴N Nuclear Quadrupole Double Resonance (NQDR) spectroscopy on this compound are not documented in the literature, other advanced solid-state NMR methods are available to probe the proximities of protons and nitrogen atoms. Techniques like ¹H-¹⁴N Rotational-Echo Saturation-Pulse Double-Resonance (RESPDOR) can be used to identify protons that are spatially close to ¹⁴N atoms. rsc.org Such experiments could reveal intermolecular N···H contacts, providing direct evidence and characterization of hydrogen bonding in the solid state. iastate.eduresearchgate.net These methods are powerful for distinguishing between different crystalline forms (polymorphs) and for understanding the forces that govern the solid-state packing of heterocyclic compounds. rsc.org

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint and allow for the identification of functional groups.

The vibrational spectrum of 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole is characterized by contributions from the methyl group, the bromomethyl group, and the thiadiazole ring. Based on studies of similar 1,3,4-thiadiazole derivatives, the principal vibrational modes can be assigned. orientjchem.orgnih.gov

C-H Vibrations: The methyl and methylene groups give rise to stretching vibrations in the 2900-3100 cm⁻¹ region. Bending vibrations for these groups appear in the 1380-1460 cm⁻¹ range.

Thiadiazole Ring Vibrations: The heterocyclic ring has several characteristic vibrations. The C=N stretching mode typically appears as a strong band around 1600-1650 cm⁻¹. The N-N stretching vibration is found near 1100 cm⁻¹. The C-S stretching vibrations are generally observed in the 600-800 cm⁻¹ region. ias.ac.in

C-Br Vibration: The stretching vibration of the carbon-bromine bond is expected to produce a distinct band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 2: Principal Vibrational Mode Assignments for 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3050-2900 | ν(C-H) | Methyl, Methylene |

| ~1630 | ν(C=N) | Thiadiazole Ring |

| ~1460 | δ(CH₂) | Methylene Scissoring |

| ~1380 | δ(CH₃) | Methyl Symmetric Bend |

| ~1100 | ν(N-N) | Thiadiazole Ring |

| ~750 | ν(C-S) | Thiadiazole Ring |

Note: ν = stretching, δ = bending. Values are approximate and based on data from analogous compounds. orientjchem.orgnih.govias.ac.in

To achieve a more precise and confident assignment of the experimental FTIR and Raman spectra, theoretical calculations based on quantum chemistry are often employed. Density Functional Theory (DFT) calculations, commonly using the B3LYP functional, have proven to be highly effective for predicting the vibrational frequencies and intensities of 1,3,4-thiadiazole derivatives. dergipark.org.trnih.gov

In this approach, the geometry of the molecule is first optimized to find its lowest energy conformation. Then, the vibrational frequencies are calculated from the second derivatives of the energy. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the theoretical model. acs.org

The excellent agreement often observed between the scaled theoretical wavenumbers and the experimental band positions allows for a detailed and reliable assignment of even complex vibrational modes that arise from the coupling of multiple motions. nih.gov This correlative approach is a powerful tool for confirming the structure and understanding the vibrational dynamics of the molecule. nih.govacs.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a crucial tool for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. The nominal molecular weight of 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole (C₄H₅BrN₂S) is 192 g/mol , calculated using the most common isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ³²S). Due to the presence of bromine, the molecular ion peak in a mass spectrum would appear as a characteristic doublet (M+ and M+2 peaks) of nearly equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Alpha-Cleavage: The most probable initial fragmentation would be the cleavage of the C-Br bond, which is the weakest bond in the side chain, leading to the loss of a bromine radical (•Br). This would generate a resonance-stabilized cation at m/z 113.

Loss of the Bromomethyl Group: Cleavage of the bond between the thiadiazole ring and the bromomethyl group would result in the loss of a •CH₂Br radical, yielding a fragment corresponding to the 5-methyl-1,3,4-thiadiazolyl cation at m/z 99.

Ring Fragmentation: Subsequent fragmentation of the thiadiazole ring itself could occur, leading to smaller characteristic ions. sapub.orgnih.gov This can involve the loss of neutral molecules like acetonitrile (B52724) (CH₃CN) or cleavage to produce sulfur- and nitrogen-containing fragments.

Table 1: Predicted Mass Spectrometry Fragments

| Fragment Ion | m/z (for ⁷⁹Br) | Proposed Identity | Precursor |

|---|---|---|---|

| [C₄H₅BrN₂S]⁺˙ | 192 | Molecular Ion (M⁺˙) | - |

| [C₄H₅N₂S]⁺ | 113 | Loss of •Br | [M]⁺˙ |

| [C₃H₃N₂S]⁺ | 99 | Loss of •CH₂Br | [M]⁺˙ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a solid-state crystal lattice. Although a specific crystal structure determination for 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole has not been reported, extensive studies on analogous 5-methyl-1,3,4-thiadiazole derivatives provide a robust model for its expected solid-state characteristics. nih.govmdpi.com The following sections are based on the analysis of these closely related structures.

The core of the molecule is the 1,3,4-thiadiazole ring, which is an aromatic, planar pentagonal heterocycle. nih.gov The bond lengths and angles within this ring are well-characterized and are expected to be conserved. mdpi.com For instance, the C-S-C bond angle within the ring is typically around 86-87°, while the internal N-N-C angles are approximately 110-115°. nih.govmdpi.com The methyl and bromomethyl groups are attached to the C2 and C5 positions of this planar ring. The conformation of the molecule would be largely defined by the torsion angle of the C-C-Br bonds in the side chain relative to the plane of the thiadiazole ring.

Table 2: Typical Bond Parameters for a Substituted 1,3,4-Thiadiazole Ring

| Parameter | Typical Value |

|---|---|

| C-S Bond Length | ~1.72 Å |

| C=N Bond Length | ~1.29 Å |

| N-N Bond Length | ~1.37 Å |

| C-S-C Angle | ~86.6° nih.gov |

| S-C=N Angle | ~115.3° |

The arrangement of molecules in the crystal lattice is governed by intermolecular forces that seek to achieve the most stable, close-packed structure. Studies on similar 1,3,4-thiadiazole derivatives show they commonly crystallize in monoclinic or orthorhombic space groups. nih.govresearchgate.net The crystal packing is dictated by a combination of hydrogen bonds, π-π stacking, and other weaker interactions. The presence of the bromine atom in 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole introduces the possibility of halogen bonding (C-Br···N or C-Br···S interactions), which could significantly influence the packing motif.

In the solid state, molecules of 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole would be held together by a network of non-covalent interactions.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors (like O-H or N-H), weak C-H···N hydrogen bonds are a common and crucial feature in the crystal packing of related thiadiazoles. nih.govnih.gov The hydrogen atoms of the methyl and bromomethyl groups can interact with the nitrogen atoms of the thiadiazole rings of adjacent molecules.

π-π Stacking: The planar, electron-rich thiadiazole rings can engage in π-π stacking interactions, where parallel rings in adjacent molecules are offset from one another. This interaction contributes significantly to the cohesion of the crystal structure. nih.gov

Halogen Bonding: The bromine atom, having a region of positive electrostatic potential on its outer surface (a σ-hole), can act as a halogen bond donor, interacting with electron-rich nitrogen or sulfur atoms on neighboring molecules.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Analysis of a Related Thiadiazole Derivative nih.gov

| Interaction Type | Percentage Contribution | Description |

|---|---|---|

| N···H / H···N | 24.3% | Represents C-H···N hydrogen bonds. |

| S···H / H···S | 21.1% | Weak hydrogen bonding and van der Waals contacts. |

| H···H | 17.7% | Represents van der Waals interactions. |

| S···C / C···S | 9.7% | Indicates π-stacking and other close contacts. |

This quantitative breakdown allows for a detailed understanding of the relative importance of different forces in directing the crystal packing and stabilizing the solid-state structure.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is frequently employed to predict molecular geometries, orbital energies, and reactivity parameters for heterocyclic systems, including 1,3,4-thiadiazole (B1197879) derivatives. nih.govrsc.orgresearchgate.net

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 1,3,4-thiadiazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) or 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

Studies on various 2,5-disubstituted 1,3,4-thiadiazoles confirm the planarity of the five-membered thiadiazole ring. rdd.edu.iq The optimized geometric parameters for the core ring are largely conserved across different derivatives. The electronic structure is characterized by the electron-deficient nature of the carbon atoms at the C2 and C5 positions, influenced by the inductive effects of the adjacent sulfur and nitrogen atoms. chemicalbook.com This makes these positions susceptible to nucleophilic attack. chemicalbook.com

Table 1: Representative Optimized Geometrical Parameters for a Substituted 1,3,4-Thiadiazole Ring Data is illustrative and based on published values for analogous structures.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S1–C2 | 1.82 - 1.85 | N3–C2–S1 | 110 - 112 |

| C2–N3 | 1.29 - 1.31 | C2–N3–N4 | 115 - 117 |

| N3–N4 | 1.40 - 1.42 | N3–N4–C5 | 115 - 117 |

| N4–C5 | 1.29 - 1.31 | N4–C5–S1 | 110 - 112 |

| C5–S1 | 1.82 - 1.85 | C5–S1–C2 | 86 - 88 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is an important indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. dergipark.org.tr

For 1,3,4-thiadiazole derivatives, the HOMO is typically distributed over the aromatic system, while the distribution of the LUMO can be significantly influenced by the nature of the substituents at the C2 and C5 positions. nih.gov Electronegative substituents tend to lower the HOMO-LUMO energy gap. dergipark.org.tr

Table 2: Illustrative FMO Energies and Energy Gaps for 1,3,4-Thiadiazole Derivatives Calculated using DFT/B3LYP methods. Values are examples from related compounds.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| Derivative A | -6.50 | -2.45 | 4.05 |

| Derivative B | -6.78 | -3.10 | 3.68 |

| Derivative C | -7.01 | -2.98 | 4.03 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites within a molecule. It illustrates the charge distribution by color-coding: red areas indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue areas represent positive electrostatic potential (electron-poor, prone to nucleophilic attack). rsc.org

In 1,3,4-thiadiazole derivatives, MEP analysis consistently shows the most negative potential localized around the two pyridine-like nitrogen atoms (N3 and N4), making them the primary sites for electrophilic interactions and protonation. researchgate.netrsc.org Conversely, positive potential is often observed around the hydrogen atoms of substituents. The carbon atoms of the thiadiazole ring are rendered electron-deficient, which is consistent with their susceptibility to nucleophilic substitution. chemicalbook.com Atomic charge calculations, such as Mulliken population analysis, further quantify this charge distribution, often showing a significant positive charge on the sulfur atom and negative charges on the nitrogen atoms. researchgate.netchemicalbook.com

DFT calculations provide a basis for determining global chemical reactivity indices, which quantify the reactivity of a molecule as a whole. These descriptors are derived from the energies of the HOMO and LUMO. dergipark.org.tr

Chemical Potential (μ) : μ = (E_HOMO + E_LUMO) / 2. It describes the tendency of electrons to escape from a system.

Chemical Hardness (η) : η = (E_LUMO - E_HOMO) / 2. It measures the resistance of a molecule to change its electron configuration.

Electronegativity (χ) : χ = -μ. It is the power of an atom to attract electrons to itself.

Global Softness (S) : S = 1 / (2η). It is the reciprocal of hardness.

Electrophilicity Index (ω) : ω = μ² / (2η). It quantifies the ability of a species to accept electrons.

These indices are valuable for comparing the relative reactivity of different molecules within a series.

Table 3: Predicted Chemical Reactivity Indices for Representative 1,3,4-Thiadiazole Analogues Values are derived from calculated HOMO-LUMO energies and are for illustrative purposes.

| Compound | Chemical Potential (μ) | Chemical Hardness (η) | Electronegativity (χ) | Electrophilicity Index (ω) |

| Derivative A | -4.475 | 2.025 | 4.475 | 4.93 |

| Derivative B | -4.940 | 1.840 | 4.940 | 6.64 |

| Derivative C | -4.995 | 2.015 | 4.995 | 6.19 |

Quantum Chemical Methods

The 1,3,4-thiadiazole ring is a five-membered heterocyclic system that is widely considered to be aromatic. nih.govrsc.org This aromatic character is a key contributor to the high in vivo stability and generally low toxicity of its derivatives. rdd.edu.iqnih.govmdpi.com The pseudo-aromatic nature arises from the delocalization of π-electrons across the ring, which includes the lone pairs from the sulfur atom. chemicalbook.com

The aromaticity makes the ring system relatively inert toward electrophilic substitution reactions but activates the C2 and C5 positions for nucleophilic substitution, especially when a good leaving group is present. chemicalbook.commdpi.com This inherent stability and electronic configuration conferred by its aromaticity are fundamental to the chemical behavior and pharmacological properties of the entire class of 1,3,4-thiadiazole compounds. rsc.orgnih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. For 1,3,4-thiadiazole derivatives, NBO analysis reveals significant delocalization of electron density, which contributes to the stability and reactivity of the heterocyclic ring.

In analogous 2-amino-5-substituted-1,3,4-thiadiazole compounds, NBO analysis has been employed to investigate the strength of hydrogen bonds and charge transfer phenomena. These studies indicate that the nitrogen atoms of the thiadiazole ring act as potent electron donors, while the substituents can modulate the electronic landscape of the molecule. For 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole, it can be anticipated that the lone pairs on the nitrogen and sulfur atoms of the thiadiazole ring participate in hyperconjugative interactions with the antibonding orbitals of the C-C and C-S bonds.

A hypothetical NBO analysis for 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole would likely focus on the following key interactions:

LP(N) -> σ(C-S)* and LP(S) -> σ(C-N)*: These interactions within the thiadiazole ring are characteristic of the electronic structure of such heterocycles and are crucial for their aromaticity and stability.

LP(N) -> σ(C-C)*: Delocalization from the nitrogen lone pairs to the adjacent carbon-carbon bond of the methyl group.

n(N) -> σ(C-Br)*: Interaction between the lone pair of a nitrogen atom in the ring and the antibonding orbital of the C-Br bond in the bromomethyl group. This would indicate hyperconjugative stabilization and a weakening of the C-Br bond, potentially enhancing its reactivity in nucleophilic substitution reactions.

The stabilization energies associated with these interactions, calculated through second-order perturbation theory in NBO analysis, would provide quantitative insights into the strength of these intramolecular charge transfer events.

| Donor NBO | Acceptor NBO | Estimated Stabilization Energy (E(2)) (kcal/mol) |

| LP (N3) | σ* (C2-S1) | High |

| LP (N4) | σ* (C5-S1) | High |

| LP (S1) | σ* (N3-N4) | Moderate |

| LP (N3) | σ* (C5-C6) | Low to Moderate |

| LP (N4) | σ* (C2-C7) | Low to Moderate |

| LP (Br8) | σ* (C7-H) | Low |

Note: This table is illustrative and based on general principles of NBO analysis on similar heterocyclic systems. Actual values would require specific quantum chemical calculations for 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole.

Theoretical Studies on Solvent Effects on Electronic Properties and Reactivity

Theoretical studies on the impact of solvents on the electronic properties and reactivity of 1,3,4-thiadiazole derivatives have demonstrated that the surrounding medium can significantly modulate their behavior. Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a key indicator of these interactions.

For various 1,3,4-thiadiazole derivatives, computational models such as the Polarizable Continuum Model (PCM) have been used to simulate the effect of different solvents on their electronic absorption spectra. These studies generally show that polar solvents can lead to shifts in the absorption maxima (λmax), indicating an alteration of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In the case of 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole, it is expected that its electronic properties would be sensitive to the solvent environment. In polar solvents, the dipole-dipole interactions between the solvent molecules and the polar thiadiazole derivative would lead to a stabilization of the ground and/or excited states. This can affect the HOMO-LUMO energy gap and consequently, the reactivity of the molecule. A theoretical study would likely predict a red shift (bathochromic shift) in the UV-Vis absorption spectrum with increasing solvent polarity, which is a common observation for polar molecules.

The reactivity of the bromomethyl group is also anticipated to be influenced by the solvent. In polar protic solvents, the C-Br bond might be further polarized, facilitating nucleophilic substitution reactions. Theoretical calculations of reaction pathways in different solvents could elucidate the mechanism and energetics of such transformations.

| Solvent | Dielectric Constant (ε) | Predicted Effect on λmax | Predicted Effect on Reactivity |

| n-Hexane | 1.88 | Minimal shift | Lower reactivity for polar reactions |

| Dichloromethane | 8.93 | Moderate bathochromic shift | Moderate enhancement of polar reactions |

| Acetone | 20.7 | Significant bathochromic shift | Enhanced reactivity for polar reactions |

| Methanol | 32.7 | Strong bathochromic shift | Significant enhancement of polar reactions, potential for solvolysis |

| Water | 80.1 | Strongest bathochromic shift | Highest reactivity for polar reactions, high potential for solvolysis |

Note: This table presents expected trends based on theoretical studies of analogous compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior (if applicable to analogous systems)

For a molecule like 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole, MD simulations could be employed to explore the rotational freedom around the single bond connecting the bromomethyl group to the thiadiazole ring. This would reveal the preferred conformations of the molecule in different environments (e.g., in vacuum, in a nonpolar solvent, or in a polar solvent). The simulations would likely show that certain dihedral angles are more energetically favorable due to the minimization of steric hindrance and the optimization of intramolecular interactions.

MD simulations are also invaluable for understanding intermolecular behavior, such as aggregation and interactions with other molecules. In a condensed phase, 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole molecules would interact through a combination of van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the nitrogen atoms of the thiadiazole ring and hydrogen atoms of neighboring molecules. Simulations could predict the formation of dimers or larger aggregates and characterize the geometry and stability of these intermolecular complexes. Such studies are particularly relevant in the context of crystal engineering and understanding the solid-state packing of the compound.

Applications As a Synthetic Building Block and in Materials Science

Utility in Complex Organic Synthesis

The presence of a reactive C-Br bond makes 2-(bromomethyl)-5-methyl-1,3,4-thiadiazole an excellent electrophile for reactions with a wide range of nucleophiles. This reactivity is harnessed by synthetic chemists to construct complex molecular architectures, including novel heterocyclic and polycyclic systems, and to introduce the 5-methyl-1,3,4-thiadiazole moiety into diverse molecular structures.

The reactive bromomethyl group of 2-(bromomethyl)-5-methyl-1,3,4-thiadiazole serves as a key functional handle for the construction of more elaborate heterocyclic systems. Through reactions with various binucleophiles, it is possible to form new rings fused to or appended from the thiadiazole core.

A significant application of this reactivity is in the synthesis of fused heterocyclic systems such as thiadiazolo[3,2-a]pyrimidines. While direct synthesis from 2-(bromomethyl)-5-methyl-1,3,4-thiadiazole is not explicitly detailed in the provided search results, analogous reactions using 2-amino-5-substituted-1,3,4-thiadiazoles with β-ketoesters or similar reagents demonstrate a well-established route to these fused systems. For instance, the reaction of a 2-amino-1,3,4-thiadiazole (B1665364) derivative with ethyl acetoacetate (B1235776) and an aromatic aldehyde in a one-pot, three-component reaction yields substituted thiadiazolo[3,2-a]pyrimidine derivatives. ias.ac.inbiointerfaceresearch.com This suggests that 2-(bromomethyl)-5-methyl-1,3,4-thiadiazole could be first converted to a 2-amino derivative or other suitable precursor to participate in similar cyclization reactions.

Furthermore, the reaction of aminothiadiazoles with reagents like dimethylformamide-dimethylacetal (DMF-DMA) followed by cyclization can lead to the formation of 7-oxo-7H- ias.ac.innih.govnih.govthiadiazolo[3,2-a]pyrimidines, which are themselves versatile intermediates for the synthesis of more complex polycyclic compounds. nih.gov These intermediates can undergo further reactions with nucleophiles to build pyrazolo[4,3-e]thiadiazolo[3,2-a]pyrimidin-4-ones and other polycyclic systems. nih.gov

The general strategy for the synthesis of such fused systems often involves the initial reaction at the exocyclic group of the thiadiazole, followed by an intramolecular cyclization. The following table summarizes representative examples of fused heterocyclic systems synthesized from thiadiazole precursors.

| Precursor | Reagents | Fused Heterocyclic System |

| 2-Amino-1,3,4-thiadiazole derivative | β-ketoester, Aldehyde | ias.ac.innih.govnih.govThiadiazolo[3,2-a]pyrimidin-5-one nih.gov |

| 2-Amino-1,3,4-thiadiazole derivative | Ethyl acetoacetate, Aromatic aldehyde | Thiadiazolo[3,2-a]pyrimidine ias.ac.in |

| 2-(2-Cyanoacetamido)-1,3,4-thiadiazole | DMF-DMA, Acetic acid | 6-Cyano-7-oxo-7H- ias.ac.innih.govnih.govthiadiazolo[3,2-a]pyrimidine nih.gov |

The bromomethyl group in 2-(bromomethyl)-5-methyl-1,3,4-thiadiazole is highly susceptible to nucleophilic substitution, providing a straightforward method for introducing the 5-methyl-1,3,4-thiadiazole unit into a wide array of molecules. This allows for the synthesis of derivatives with tailored chemical and physical properties.

Reactions with various nucleophiles such as amines, thiols, and alcohols can be employed to replace the bromine atom. For example, the reaction with primary or secondary amines would lead to the corresponding aminomethyl derivatives. Similarly, reaction with thiols would yield thioether compounds. These reactions are fundamental in synthetic organic chemistry and are widely applicable to bromomethyl-substituted heterocycles. nih.gov

A study on the functionalization of the related compound, 2-mercapto-5-methyl-1,3,4-thiadiazole, with α,ω-dihalogenoalkanes highlights the reactivity of the thiadiazole scaffold and the potential for creating both mono- and di-substituted derivatives. mdpi.com This work demonstrates that the thiadiazole ring is stable under the conditions required for nucleophilic substitution, further supporting the utility of 2-(bromomethyl)-5-methyl-1,3,4-thiadiazole as a building block. The table below illustrates the types of derivatives that can be synthesized from 2-(bromomethyl)-5-methyl-1,3,4-thiadiazole.

| Nucleophile | Product Class |

| Primary/Secondary Amine | Aminomethyl-thiadiazole |

| Thiol | Thioether |

| Alcohol/Phenol | Ether |

| Carboxylate | Ester |

| Azide (B81097) | Azidomethyl-thiadiazole |

The electrophilic nature of the carbon atom in the bromomethyl group makes 2-(bromomethyl)-5-methyl-1,3,4-thiadiazole an effective quaternizing agent for tertiary amines. The reaction of this compound with a tertiary amine would result in the formation of a quaternary ammonium (B1175870) salt, where the 5-methyl-1,3,4-thiadiazol-2-ylmethyl group is attached to the nitrogen atom.

Quaternary ammonium salts derived from heterocyclic compounds are of interest for their potential biological activities and as phase-transfer catalysts. nih.govsacheminc.com For instance, novel quaternary ammonium salts have been synthesized from 5-methyl-1,3,4-thiadiazole-2-thiol (B7760102) by first reacting it with a dihaloalkane and then with a tertiary amine. nih.gov This multi-step approach could be adapted, or a direct quaternization with 2-(bromomethyl)-5-methyl-1,3,4-thiadiazole could be employed.

The synthesis of fused systems can also be initiated by the formation of a quaternary salt. For example, reaction with a tertiary amine that also contains a nucleophilic group could lead to an intramolecular cyclization to form a fused heterocyclic system. This strategy is a common approach in heterocyclic chemistry for the construction of complex ring systems.

Applications in Ligand Design for Coordination Chemistry

The 1,3,4-thiadiazole (B1197879) nucleus is a well-established structural motif in the design of ligands for coordination chemistry. mdpi.comgranthaalayahpublication.org The ring's nitrogen atoms can act as donor sites for metal coordination. nih.gov 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole is a particularly useful precursor because its bromomethyl group can be easily displaced by a wide range of nucleophiles to introduce additional donor atoms, thereby creating multidentate ligands. mdpi.com

For example, reaction with nucleophiles such as pyridine, amines, or thiols can lead to the formation of bidentate or tridentate ligands. This synthetic flexibility allows for the systematic tuning of the ligand's steric and electronic properties, which in turn influences the geometry, stability, and reactivity of the resulting metal complexes. orientjchem.org

Table 2: Examples of Ligands Derivable from 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole

| Reactant | Resulting Ligand Structure | Potential Denticity |

|---|---|---|

| Pyridine | 2-(Pyridin-2-ylmethyl)-5-methyl-1,3,4-thiadiazole | Bidentate (N, N') |

| 2-Mercaptopyrimidine | 2-((Pyrimidin-2-ylthio)methyl)-5-methyl-1,3,4-thiadiazole | Bidentate (N, N') |

| Ethylenediamine | N-(2-Aminoethyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)methanamine | Tridentate (N, N', N'') |

These tailored ligands can be used to synthesize complexes with various transition metals, including Cu(II), Zn(II), Co(II), and Ni(II), for applications ranging from catalysis to materials science and medicinal chemistry. nih.govmdpi.com

Supramolecular Assembly and Designed Material Fabrication

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The 1,3,4-thiadiazole ring is well-suited for this purpose due to its aromatic nature, which facilitates π-π stacking interactions, and the presence of nitrogen heteroatoms that can act as hydrogen bond acceptors. researchgate.net

While 2-(bromomethyl)-5-methyl-1,3,4-thiadiazole itself is primarily a reactive intermediate, its derivatives are excellent candidates for supramolecular assembly. By replacing the bromine atom with functional groups capable of forming strong intermolecular interactions (e.g., carboxylic acids, amides, or hydroxyl groups), molecules can be designed to self-assemble into well-defined architectures such as tapes, sheets, or three-dimensional networks. These assemblies are relevant in the fields of crystal engineering and the fabrication of functional materials like gels and liquid crystals.

Catalytic Applications (Excluding Biocatalysis)

In the field of catalysis, 2-(bromomethyl)-5-methyl-1,3,4-thiadiazole serves as a precursor for synthesizing ligands that can stabilize and modulate the activity of metal catalyst centers. The electronic properties of the thiadiazole ring can influence the electron density at the metal center, thereby affecting its catalytic performance.

For instance, ligands derived from this compound can be used to prepare transition metal complexes for various organic transformations. While direct catalytic applications of 2-(bromomethyl)-5-methyl-1,3,4-thiadiazole are not widely reported, a related process involves the use of molybdenum or tungsten catalysts for the synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, indicating the interaction of thiadiazole compounds with catalytically active metals. epo.org By designing appropriate ligands, it is conceivable to develop novel catalysts for reactions such as cross-coupling, oxidation, or reduction.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Efficient Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use environmentally benign solvents. researchgate.net Research into the synthesis of 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole and its parent structures is increasingly focused on these sustainable approaches.

Conventional methods for synthesizing thiadiazole rings often involve multiple steps, harsh reagents, and long reaction times. nih.govbu.edu.eg Emerging research, however, highlights several greener alternatives that could be adapted for the synthesis of this specific compound. researchgate.netnanobioletters.com Techniques such as microwave irradiation and ultrasonic irradiation have shown significant promise in accelerating the synthesis of thiadiazole scaffolds, often leading to higher yields and reduced side products compared to traditional heating methods. ingentaconnect.com For instance, microwave-assisted synthesis has been shown to shorten reaction times and improve yields for various 1,3,4-thiadiazole (B1197879) derivatives. ingentaconnect.commdpi.com

Solvent-free "grinding" techniques and the use of eco-friendly catalysts like basic alumina (B75360) are also gaining traction. mdpi.com These methods not only reduce chemical waste but also simplify the work-up procedures. researchgate.net Future research will likely focus on adapting these green methodologies to develop a direct, one-pot synthesis for 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole, starting from readily available precursors. The goal is to create a process that is not only efficient and high-yielding but also economically viable and environmentally responsible. nanobioletters.com

Table 1: Comparison of Synthetic Methodologies for Thiadiazole Synthesis

| Methodology | Advantages | Disadvantages | Future Outlook for 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole |

|---|---|---|---|

| Conventional Heating | Well-established protocols | Long reaction times, high energy consumption, often requires harsh solvents | Phasing out in favor of more efficient methods |

| Microwave Irradiation | Rapid heating, shorter reaction times, improved yields, fewer side products ingentaconnect.com | Requires specialized equipment | High potential for optimizing the final bromination step or the core ring formation |

| Ultrasonic Irradiation | Enhanced reaction rates, improved mass transfer researchgate.net | Can have limitations in scalability | Promising for improving the efficiency of cyclization reactions from precursors like thiosemicarbazides |

| Solvent-Free Grinding | Environmentally friendly, reduced waste, simple procedure mdpi.com | May not be suitable for all reaction types | Exploration of solid-state synthesis routes for the thiadiazole ring |

Exploration of Novel Reactivity Pathways and Transformations

The synthetic utility of 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole is primarily derived from the reactivity of the C-Br bond in the bromomethyl group. This group serves as an excellent electrophilic site, making it highly susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide array of functional groups, enabling the synthesis of diverse derivatives.

Future research will delve into expanding the scope of these transformations. While reactions with simple nucleophiles are common, there is an opportunity to explore more complex, cascade, or multicomponent reactions that utilize the bromomethyl group as a key reactive handle. mdpi.com For example, its reaction with various sulfur, nitrogen, and oxygen nucleophiles can lead to new classes of compounds with potential applications in medicinal chemistry and materials science. mdpi.combohrium.com A recent study detailed the functionalization of a similar compound, 2-mercapto-5-methyl-1,3,4-thiadiazole, with dihalogenoalkanes, showcasing how reaction conditions can be tuned to yield different products like mono-haloalkylthio derivatives or symmetrical bis-thiadiazoles. mdpi.combohrium.com

Furthermore, the exploration of transition-metal-catalyzed cross-coupling reactions involving the bromomethyl group could unlock novel synthetic pathways. Although less common for alkyl halides compared to aryl halides, advancements in catalysis could enable reactions like Suzuki or Sonogashira couplings, attaching aryl or alkynyl groups, respectively. This would significantly broaden the structural diversity of accessible derivatives. Investigating the reactivity of the thiadiazole ring itself, such as electrophilic substitution, in tandem with the functionalization of the bromomethyl group, could lead to highly complex and novel molecular architectures. nih.gov

Advanced Computational Modeling for Predictive Material Design

The integration of computational chemistry is revolutionizing materials science by enabling the prediction of molecular properties before synthesis, thereby saving significant time and resources. mit.edu For derivatives of 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole, advanced computational modeling offers a powerful tool for predictive material design. nih.govrsc.org

Using methods like Density Functional Theory (DFT) and molecular dynamics simulations, researchers can predict a range of properties for novel thiadiazole derivatives. ajchem-a.commdpi.com These properties include electronic characteristics (such as HOMO-LUMO energy gaps, which are crucial for electronic materials), adsorption behavior on metal surfaces (for designing corrosion inhibitors), and binding affinities to biological targets (for drug discovery). ajchem-a.commdpi.com For instance, DFT has been successfully used to correlate the molecular structure of thiadiazole derivatives with their efficiency as corrosion inhibitors for mild steel. ajchem-a.com

Future research will leverage machine learning and artificial intelligence to screen vast virtual libraries of potential derivatives. mit.edu By creating models trained on existing experimental data, it will be possible to predict the properties of thousands of hypothetical compounds derived from 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole. This in silico approach can identify lead candidates for specific applications, such as new anticancer agents, by predicting their interaction with protein targets or identifying compounds with optimal electronic properties for use in organic semiconductors. mit.edunih.govnih.gov This predictive power will guide synthetic efforts, focusing laboratory work on the most promising candidates. nih.gov

Expanding the Scope of Applications in Emerging Technologies and Materials Science

While 1,3,4-thiadiazole derivatives are well-known for their diverse biological activities, including antimicrobial and anticancer properties, the unique structural and electronic features of this heterocyclic ring make it an attractive candidate for applications in materials science and emerging technologies. isres.orgresearchgate.netresearchgate.net The ability to easily functionalize 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole allows for the fine-tuning of properties for specific material applications.

One of the most promising areas is in the development of corrosion inhibitors. mdpi.com The presence of sulfur and nitrogen atoms in the thiadiazole ring facilitates strong adsorption onto metal surfaces, forming a protective layer that inhibits corrosion. ajchem-a.commdpi.com By attaching different functional groups via the bromomethyl linker, the solubility and inhibitive properties of these molecules can be optimized for various environments.

Furthermore, the π-conjugated system of the thiadiazole ring suggests potential applications in organic electronics. researchgate.net Derivatives could be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as n-type semiconductors. researchgate.net The ability to modify the side chains allows for control over the electronic properties and molecular packing in the solid state, which are critical for device performance. Other potential applications include the development of chemical sensors, where the thiadiazole unit can act as a ligand for specific metal ions, and in agrochemicals, leveraging the known biological activity of the scaffold. ingentaconnect.comisres.org

Table 2: Potential Applications of 2-(Bromomethyl)-5-methyl-1,3,4-thiadiazole Derivatives

| Application Area | Rationale | Key Research Focus |

|---|---|---|

| Corrosion Inhibition | Heteroatoms (S, N) promote strong adsorption on metal surfaces. mdpi.com | Synthesis of derivatives with enhanced solubility and film-forming properties. |

| Organic Electronics | The thiadiazole ring is an electron-accepting moiety suitable for n-type materials. researchgate.net | Design of molecules with tailored HOMO/LUMO levels for use in OLEDs and OPVs. |

| Medicinal Chemistry | The 1,3,4-thiadiazole scaffold is a "privileged structure" in drug discovery. researchgate.netnih.gov | Development of novel anticancer, antimicrobial, and anticonvulsant agents. nih.gov |

| Agrochemicals | Thiadiazole derivatives have shown fungicidal and pesticidal activity. ingentaconnect.comisres.org | Creation of new, potent, and environmentally safer pesticides and herbicides. |

| Chemical Sensors | The thiadiazole ring can act as a chelating agent for metal ions. researchgate.net | Design of selective and sensitive sensors for environmental or industrial monitoring. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(bromomethyl)-5-methyl-1,3,4-thiadiazole, and how can purity be validated?